3-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
3-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group, a piperidine ring, and a 1,2,3-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands to enhance the reactivity of the palladium catalyst and the selection of appropriate solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
3-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and triazole-containing molecules. Examples include:
- 3-chloro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 3-chloro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide .
Uniqueness
What sets 3-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 4-fluorophenyl group, for example, can enhance the compound’s binding affinity to certain targets, making it a valuable candidate for drug development .
Properties
IUPAC Name |
3-chloro-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-15-3-1-2-14(12-15)20(29)24-17-8-10-27(11-9-17)21(30)19-13-28(26-25-19)18-6-4-16(23)5-7-18/h1-7,12-13,17H,8-11H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEWZEQNGPHYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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